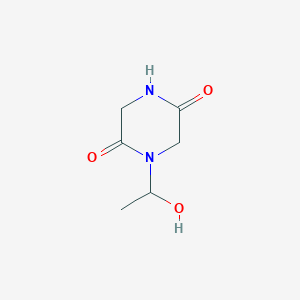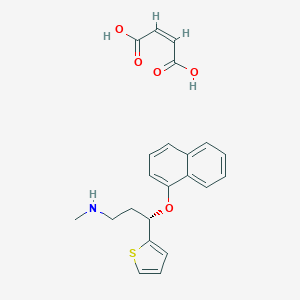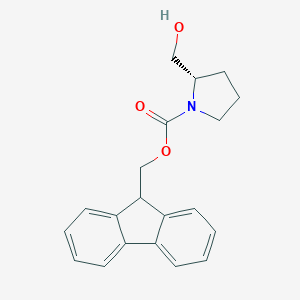
Fmoc-L-Prolinol
Übersicht
Beschreibung
Fmoc-L-Prolinol is a derivative of proline, an amino acid, with the Fmoc (Fluorenylmethyloxycarbonyl) group attached . The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc-L-Prolinol has a molecular formula of C20H21NO3 and a molecular weight of 323.39 .
Synthesis Analysis
Fmoc-L-Prolinol is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular structure of Fmoc-L-Prolinol is represented by the SMILES string OC[C@@H]1CCCN1C(=O)OCC2c3ccccc3-c4ccccc24 . This structure indicates the presence of a proline core with the Fmoc group attached.
Physical And Chemical Properties Analysis
Fmoc-L-Prolinol has a density of 1.242±0.06 g/cm3, a melting point of 90℃, a boiling point of 504.6±23.0 °C, a flashing point of 259°C, and a vapor pressure of 5.26E-11mmHg at 25°C . It is also known to have a refractive index of 1.616 .
Wissenschaftliche Forschungsanwendungen
- Researchers use Fmoc-L-Prolinol to create custom peptides for drug development, proteomics, and structural biology studies .
- These hydrogels find applications as scaffold materials for tissue engineering, drug delivery, and wound healing .
- Applications include enantioselective transformations, such as aldol reactions and Mannich reactions .
- Organocatalysis using Fmoc-L-Prolinol provides an environmentally friendly alternative to metal-based catalysts .
Solid-Phase Peptide Synthesis (SPPS)
Hydrogel Formation
Chiral Catalysts
Organocatalysis
Peptidomimetics and Drug Design
Supramolecular Chemistry
Wirkmechanismus
Target of Action
Fmoc-L-Prolinol, also known as Fmoc-Prolinol, is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
Fmoc-L-Prolinol acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-L-Prolinol is peptide synthesis, specifically the process of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the growing peptide chain .
Pharmacokinetics
It’s important to note that the fmoc group is base-labile, meaning it can be rapidly removed by a base .
Result of Action
The result of Fmoc-L-Prolinol’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine groups during synthesis, Fmoc-L-Prolinol allows for the selective formation of peptide bonds, thereby facilitating the creation of complex peptides .
Action Environment
The action of Fmoc-L-Prolinol is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment is a crucial factor in the efficacy of Fmoc-L-Prolinol. Additionally, the compound is sensitive to moisture and heat , which means that the storage and handling conditions can significantly impact its stability and effectiveness .
Zukünftige Richtungen
Fmoc-L-Prolinol, like other Fmoc-protected amino acids, has potential applications in peptide synthesis, particularly in the design of novel enzymes and vaccines . Peptide-based hydrogels (PHGs) formed from Fmoc amino acids are being explored for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The development of the Fmoc group and its integration into current organic synthesis methods represents a major breakthrough in chemical synthesis .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXXCOVGMCKQL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350932 | |
| Record name | Fmoc-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Prolinol | |
CAS RN |
148625-77-8 | |
| Record name | Fmoc-L-Prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)



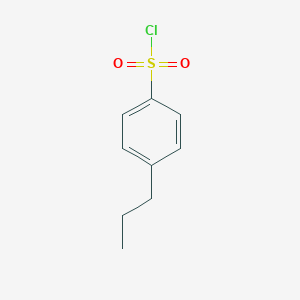
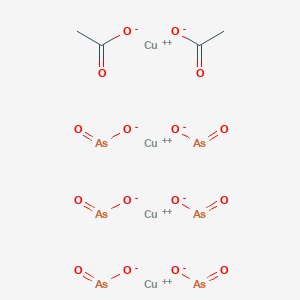
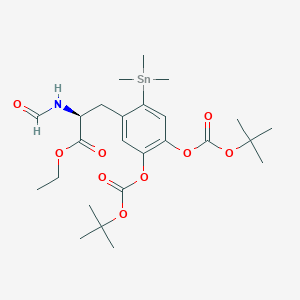

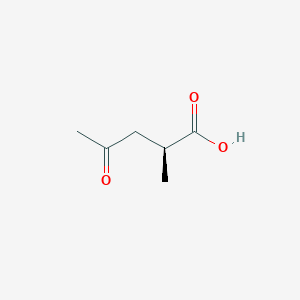
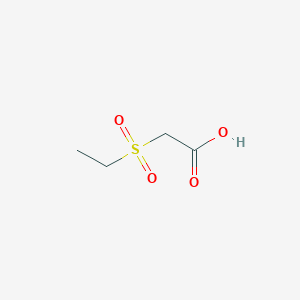
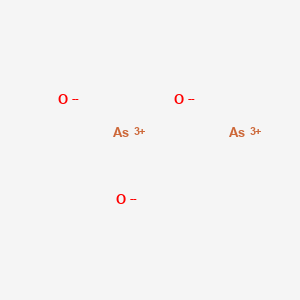
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
